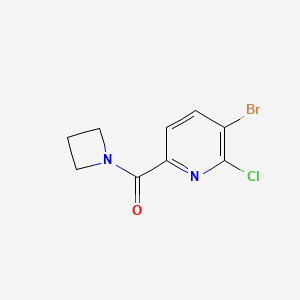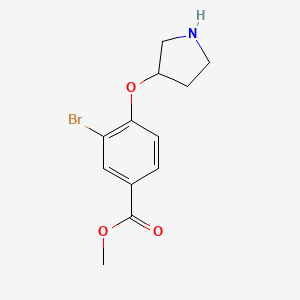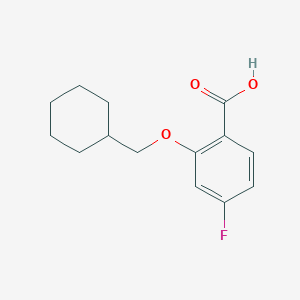
2-Cyclohexylmethoxy-4-fluorobenzoic acid
Vue d'ensemble
Description
2-Cyclohexylmethoxy-4-fluorobenzoic acid is a chemical compound with the molecular formula C14H17FO3 and a molecular weight of 252.28 g/mol .
Molecular Structure Analysis
The molecular structure of 2-Cyclohexylmethoxy-4-fluorobenzoic acid consists of 14 carbon atoms, 17 hydrogen atoms, 1 fluorine atom, and 3 oxygen atoms .Physical And Chemical Properties Analysis
The boiling point of 2-Cyclohexylmethoxy-4-fluorobenzoic acid is predicted to be 374.3±22.0 °C. Its density is predicted to be 1.186±0.06 g/cm3. The pKa value is predicted to be 3.59±0.36 .Applications De Recherche Scientifique
Anaerobic Metabolism of Fluorobenzoates
The metabolism of fluorobenzoates by the anaerobic bacterium Syntrophus aciditrophicus reveals insights into the biodegradation of aromatic acids. This organism can reductively dehalogenate fluorobenzoates, leading to the production of cyclohexane carboxylate and a fluorocyclohexadiene metabolite, indicating a pathway for the degradation of aromatic compounds including fluorinated ones. This process involves dearomatizing reductase that uses electrons to dearomatize the aromatic ring, offering a mechanism for bioremediation of aromatic pollutants (Mouttaki, Nanny, & McInerney, 2008).
Antimicrobial Activity of Fluorobenzoate Derivatives
Research on N-ethoxyethylpiperidine derivatives incorporating fluorobenzoic acids has identified compounds with significant antimicrobial activity. This activity was observed against both gram-positive and gram-negative bacteria, as well as yeast fungi. The introduction of a fluorine atom into the structure enhances antimicrobial properties, suggesting potential applications in developing new antimicrobial agents (Issayeva et al., 2019).
Antibacterial Agents from Fluorinated Thiadiazolotriazinones
Fluorine-containing thiadiazolotriazinones synthesized from various fluorobenzoic acids have shown promising antibacterial activity, particularly against strains resistant to traditional antibiotics. This suggests their potential for use in medical applications where resistance to existing drugs is a concern. The study highlights the pharmacophore potential of fluorobenzoic acid derivatives in developing new antibacterial compounds (Holla, Bhat, & Shetty, 2003).
Hypoxia Imaging Agents
The synthesis of imaging agents for detecting hypoxic regions in tumors has utilized fluorobenzoic acid derivatives. These compounds, synthesized through reactions involving fluorobenzoic acid, have potential applications in Positron Emission Tomography (PET) imaging, helping to identify and quantify tumor hypoxia, which is critical for cancer diagnosis and treatment planning (Ackermann et al., 2011).
Propriétés
IUPAC Name |
2-(cyclohexylmethoxy)-4-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FO3/c15-11-6-7-12(14(16)17)13(8-11)18-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMSFHHVBXCVZJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COC2=C(C=CC(=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclohexylmethoxy-4-fluorobenzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



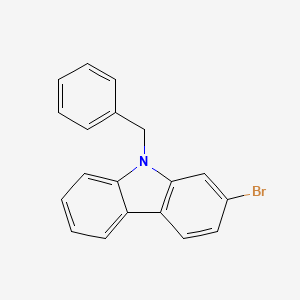
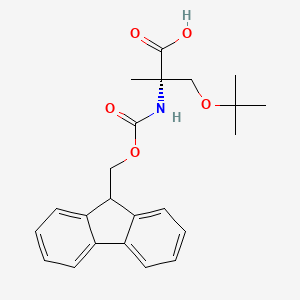
![9-amino-2H,3H,5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-one hydrochloride](/img/structure/B1448955.png)
![5H,7H,8H-pyrano[4,3-d]pyrimidin-2-amine hydrochloride](/img/structure/B1448956.png)
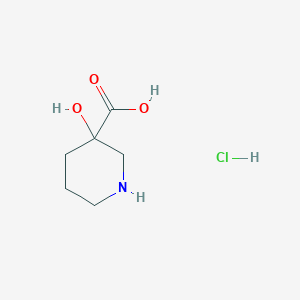
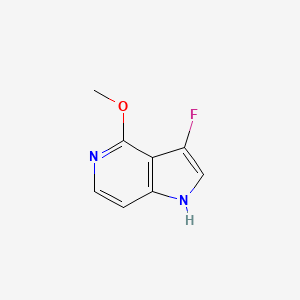
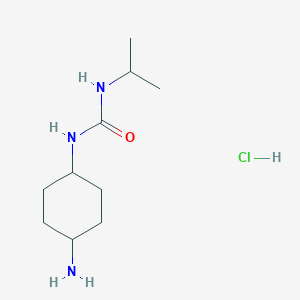
![Tert-Butyl 2-Oxo-7-Azaspiro[3.6]Decane-7-Carboxylate](/img/structure/B1448964.png)

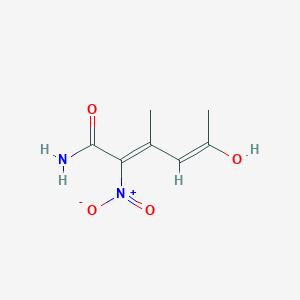
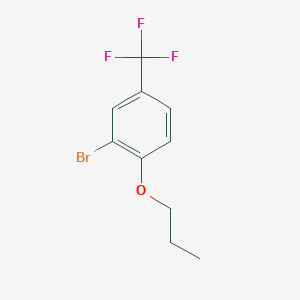
![4-Fluoro-3-[(6-fluoroimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid](/img/structure/B1448970.png)
